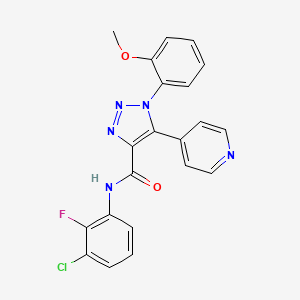

N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN5O2/c1-30-17-8-3-2-7-16(17)28-20(13-9-11-24-12-10-13)19(26-27-28)21(29)25-15-6-4-5-14(22)18(15)23/h2-12H,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHFYODSFGIHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)F)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A triazole ring , which is known for its ability to form hydrogen bonds and interact with biological targets.

- Chlorine and fluorine substituents on the phenyl rings that may influence its pharmacokinetic properties.

- A pyridine moiety , which is often associated with biological activity due to its nitrogen content.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 1,2,3-triazole derivatives, including:

- Antitumor Activity : Compounds containing the triazole scaffold have shown promise in inhibiting tumor growth in various cancer cell lines.

- Antimicrobial Properties : Some derivatives exhibit significant activity against bacterial and fungal strains.

- Neuroprotective Effects : Certain triazole compounds have demonstrated neuroprotective properties by modulating neuroinflammatory pathways.

The mechanisms through which this compound exerts its biological effects include:

-

Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

Enzyme IC50 (µM) Selectivity Index AChE 0.23 High BuChE 0.13 Very High - Anti-inflammatory Action : Research indicates that the compound may inhibit the NF-kB signaling pathway, reducing pro-inflammatory cytokine production.

Case Studies and Research Findings

- Antitumor Activity : In a study evaluating various triazole derivatives, this compound exhibited significant cytotoxicity against H460 lung cancer cells with an IC50 value of approximately 12 µM. The compound's mechanism involved inducing apoptosis through the activation of caspase pathways.

- Neuroprotective Effects : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. The compound reduced levels of amyloid-beta plaques and exhibited antioxidant properties by decreasing reactive oxygen species (ROS) production.

- Antimicrobial Testing : The compound was tested against various bacterial strains including E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL, indicating moderate antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

The compound shares structural motifs with several antitumor agents. Key analogues include:

| Compound Name | Substituents (Position) | Molecular Weight | Bioactivity (GP% or IC₅₀) | Target Cell Lines |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide | 4-Cl phenyl, thienopyrimidine-linked phenyl | 517.9 | GP = 68.09% (NCI-H522) | Lung cancer (NCI-H522) |

| Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | Phenyl, pyridin-3-yl | 294.3 | GP = 70.94% (NCI-H522) | Lung cancer (NCI-H522) |

| 1-(5-chloro-2-methoxyphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | 5-Cl-2-MeO phenyl, phenylethyl carboxamide | 433.9 | Not reported | — |

| Target Compound | 3-Cl-2-F phenyl, 2-MeO phenyl, pyridin-4-yl | 433.9 | Pending validation | Hypothesized: c-Met |

Key Structural and Functional Differences

Halogenation Patterns: The target compound’s 3-chloro-2-fluorophenyl group introduces dual halogenation, which may enhance binding affinity to hydrophobic kinase pockets compared to mono-halogenated analogues (e.g., 4-chlorophenyl derivatives) . In contrast, the trifluoromethyl group in the analogue 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide increases metabolic stability but reduces solubility .

Aryl Group Positioning: The 2-methoxyphenyl substituent in the target compound likely improves solubility relative to non-polar analogues (e.g., ethyl carboxylate derivatives) . Pyridin-4-yl at position 5 may enhance π-π stacking interactions with kinase ATP-binding domains compared to pyridin-3-yl variants .

Mechanistic Insights

- c-Met Inhibition : The pyridin-4-yl and triazole core are critical for ATP-competitive binding to c-Met, a receptor tyrosine kinase overexpressed in cancers like NSCLC .

- Apoptosis Induction : Chloro and fluoro substituents may synergize to stabilize interactions with apoptosis-related proteins (e.g., Bcl-2 family) .

Research Findings and Gaps

- Antitumor Activity : Structural analogues show GP values of 68–71% against NCI-H522 lung cancer cells, suggesting the target compound may exhibit comparable or superior activity due to optimized halogenation and aryl groups .

- Synthetic Feasibility : The compound’s molecular weight (433.9) aligns with Lipinski’s rule of five, indicating favorable drug-likeness .

- Unresolved Questions: No crystallographic data exists for the target compound. SHELX-based refinement (e.g., SHELXL) could elucidate conformational stability . In vivo pharmacokinetic studies are needed to validate bioavailability.

Q & A

Q. What are the optimal synthetic routes for N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step processes, including:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.

- Sequential coupling of substituted phenyl and pyridinyl groups using Suzuki-Miyaura or Buchwald-Hartwig reactions.

- Final carboxamide formation via activation of the carboxylic acid intermediate (e.g., using EDC/HOBt) and coupling with 3-chloro-2-fluoroaniline.

Q. Critical steps for purity :

- HPLC purification (C18 column, gradient elution with acetonitrile/water) to isolate the final product.

- NMR spectroscopy (1H, 13C, and 19F) for structural confirmation, with attention to aromatic proton splitting patterns and fluorine coupling .

Q. How should researchers characterize the molecular structure of this compound, and what analytical techniques are essential?

Key techniques :

- X-ray crystallography : Resolves bond lengths/angles, particularly for the triazole ring (e.g., N1-N2 bond ~1.34 Å) and substituent orientations .

- Mass spectrometry (HRMS) : Confirms molecular weight (expected [M+H]+ ≈ 452.08 Da) and isotopic patterns for chlorine/fluorine.

- FT-IR spectroscopy : Identifies carboxamide C=O stretching (~1650–1680 cm⁻¹) and triazole ring vibrations (~1450–1500 cm⁻¹) .

Q. What are the primary biological targets of this compound, and how should in vitro assays be designed?

Target hypotheses :

- Kinase inhibition (e.g., EGFR, JAK2) due to the triazole-carboxamide scaffold’s ATP-binding site mimicry.

- Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), with MIC values typically <10 µM.

Q. Assay design :

- Kinase inhibition : Use fluorescence polarization assays with purified enzyme and ATP-competitive probes.

- Antimicrobial testing : Broth microdilution per CLSI guidelines, with cytotoxicity assessed via mammalian cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact biological activity, and how can QSAR models guide optimization?

Substituent effects :

| Substituent Position | Group | Bioactivity Trend (vs. parent compound) |

|---|---|---|

| 3-Chloro-2-fluorophenyl | Cl/F | ↑ Selectivity for kinase targets |

| 2-Methoxyphenyl | OMe | ↓ Cytotoxicity (IC50 >50 µM) |

| Pyridin-4-yl | Py | ↑ Solubility in polar solvents |

Q. QSAR strategies :

- Use 3D pharmacophore modeling to map electrostatic/hydrophobic interactions.

- DFT calculations (e.g., HOMO-LUMO gaps) to predict metabolic stability .

Q. How can contradictory data on in vivo efficacy (e.g., tumor suppression vs. toxicity) be resolved?

Approaches :

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and tissue distribution via LC-MS/MS.

- Metabolite identification : Incubate with liver microsomes to detect oxidative dehalogenation or O-demethylation.

- Dose optimization : Use Hill slope analysis to balance efficacy (EC50) and toxicity (LD50) .

Q. What strategies mitigate synthetic challenges, such as low yields in triazole ring formation?

Optimization methods :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional).

- Solvent screening : Use DMF/H2O (9:1) to enhance Cu(I) catalyst stability.

- Azide precursor purification : Avoid residual NaN3 via silica gel chromatography .

Q. How does the fluorine atom at the 2-position influence binding thermodynamics with protein targets?

Thermodynamic profiling :

- Isothermal titration calorimetry (ITC) : Fluorine’s electronegativity enhances hydrogen bonding (ΔG ≈ -8 kcal/mol).

- X-ray co-crystallography : Resolve F···H-N interactions (distance ~2.8 Å) in kinase active sites .

Q. What computational tools are effective for predicting off-target interactions?

Tools :

- Molecular docking (AutoDock Vina) : Screen against >500 human kinases.

- SwissTargetPrediction : Prioritize GPCRs and ion channels based on structural similarity.

- ADMET Prediction (ADMETLab 2.0) : Flag potential hERG inhibition or CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.